molecular formula C21H17N3O4S B11162955 Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11162955
M. Wt: 407.4 g/mol
InChI Key: WSPQWWZQJCQAFE-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of furan, quinoline, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and quinolin-4-yl intermediates, which are then coupled with a thiazole derivative. The final step involves esterification to introduce the ethyl acetate group. Common reagents used in these reactions include acyl chlorides, amines, and thionyl chloride, under conditions such as reflux and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and substituted thiazoles .

Scientific Research Applications

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]propionate: Similar structure but with a propionate group instead of acetate.

    Methyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate: Similar structure but with a methyl group instead of ethyl.

    Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]butyrate: Similar structure but with a butyrate group instead of acetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H17N3O4S/c1-2-27-19(25)10-13-12-29-21(22-13)24-20(26)15-11-17(18-8-5-9-28-18)23-16-7-4-3-6-14(15)16/h3-9,11-12H,2,10H2,1H3,(H,22,24,26)

InChI Key

WSPQWWZQJCQAFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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